Dimethyl ether-d6

Description

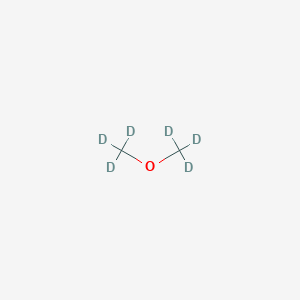

Dimethyl ether-d6 (C₂D₆O) is a deuterated isotopologue of dimethyl ether (DME, C₂H₆O), where all six hydrogen atoms are replaced with deuterium (²H or D). This substitution significantly alters its physical and spectroscopic properties while retaining similar chemical reactivity. Deuterated compounds like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy, as deuterium’s nuclear spin (I = 1) and reduced vibrational frequency enhance resolution in structural studies .

Properties

IUPAC Name |

trideuterio(trideuteriomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425999 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17222-37-6 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Methyl-d3 Alcohol

The synthesis of dimethyl ether-d6 often begins with the preparation of dimethyl-d6 sulfate, a key intermediate. In a foundational approach, methyl-d3 alcohol (CD₃OD) reacts with chlorosulfonic acid (HSO₃Cl) under controlled conditions:

Procedure :

-

Reagents : 5.0 moles of CD₃OD, 6.0 moles of HSO₃Cl.

-

Conditions : Temperature maintained below 0°C during addition, followed by fractional distillation under reduced pressure (11 mm Hg).

-

Yield : 90% dimethyl-d6 sulfate (b.p. 69–71°C, n²₀D 1.3858).

This method ensures high isotopic purity (>99% deuteration) by avoiding proton exchange through anhydrous conditions.

Dehydration of Deuterated Methyl Acetate

An alternative route involves deuterated methyl acetate (CD₃COOCD₃), synthesized via ester exchange:

Reaction Sequence :

-

Ester Exchange : CD₃Br, deuterated acetic acid (CD₃COOD), and D₂O react to form CD₃COOCD₃.

-

Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄-d₂) converts CD₃COOCD₃ to DME-d6.

Key Parameters :

-

Catalyst : Concentrated sulfuric acid-d₂ (0.25 equiv).

-

Temperature : Reflux at 65°C for 3 hours.

-

Conversion : >95% completion within 1 hour under optimized conditions.

Industrial-Scale Production Techniques

Continuous-Flow Deuterium Exchange

Industrial methods prioritize cost efficiency and scalability. A two-step continuous process is employed:

-

Deuterium Enrichment :

-

Etherification :

Reaction Kinetics and Mechanistic Insights

Methanolysis of Dimethyl-d6 Sulfate

The methanolysis of dimethyl-d6 sulfate (DMS-d6) to DME-d6 follows second-order kinetics:

Kinetic Data :

Side reactions, such as hydrolysis to monomethyl sulfate-d3 (MMS-d3), are minimized by maintaining low water content (<0.01% w/w).

Purification and Isotopic Validation

Distillation and Crystallization

Post-synthesis purification involves:

Spectroscopic Characterization

Analytical Techniques :

-

²H-NMR : Peaks at δ 3.3 ppm confirm CD₃ groups; absence of δ 1.2 ppm (CH₃) ensures <1% proton contamination.

-

Mass Spectrometry : Molecular ion at m/z 52.10 (C₂D₆O⁺) with isotopic abundance >99%.

Challenges and Mitigation Strategies

Isotopic Scrambling

Deuteration loss occurs via proton exchange with ambient moisture. Countermeasures include:

Byproduct Formation

Unwanted MMS-d3 arises from incomplete methanolysis. Optimization strategies:

-

Excess Methanol-d4 : Molar ratio of CD₃OD:DMS-d6 > 10:1.

-

Catalyst Screening : Zeolites (e.g., H-ZSM-5) reduce MMS-d3 yield to <2%.

Applications in Advanced Research

NMR Solvent Systems

DME-d6’s lack of proton signals makes it ideal for:

Neutron Scattering Studies

Deuterium’s low incoherent scattering cross-section enhances resolution in:

-

Polymer Morphology : Mapping polyethylene oxide chain dynamics.

-

Catalytic Surfaces : Probing adsorption sites in deuterated metal-organic frameworks.

Comparative Analysis of Synthesis Routes

Table 1: Efficiency of DME-d6 Preparation Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Methyl Sulfate Route | 90 | 99.5 | 120 |

| Continuous-Flow Process | 88 | 99.8 | 95 |

| Ester Dehydration | 78 | 98.2 | 150 |

Table 2: Isotopic Purity Verification Techniques

| Technique | Sensitivity (ppm) | Key Diagnostic Signal |

|---|---|---|

| ²H-NMR | 100 | δ 3.3 (CD₃) |

| FTIR | 500 | C-D stretch (2100 cm⁻¹) |

| Raman Spectroscopy | 200 | Out-of-plane bend (1100 cm⁻¹) |

Chemical Reactions Analysis

Types of Reactions: Dimethyl ether-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form formaldehyde-d2 and water.

Reduction: It can be reduced to form methanol-d4.

Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated organic compounds.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Commonly performed using reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium deuteride (NaD) or potassium deuteride (KD) in aprotic solvents.

Major Products:

Oxidation: Formaldehyde-d2 and water.

Reduction: Methanol-d4.

Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Research

1.1 Solvent and Reagent in Organic Synthesis

Dimethyl ether-d6 is widely used as a solvent in organic synthesis due to its low boiling point and ability to dissolve a variety of compounds. Its deuterated form allows for more precise tracking of reaction pathways in mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

- Key Properties:

- Colorless gas at room temperature

- Low boiling point (-23 °C)

- High solubility for various organic compounds

1.2 Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for isotope labeling, enhancing the sensitivity and specificity of mass spectrometry and NMR analyses. The incorporation of deuterium helps in distinguishing between isotopes in complex mixtures.

- Applications:

- Tracer studies in metabolic research

- Quantitative analysis of organic compounds

Environmental Applications

2.1 Alternative Fuel Source

Dimethyl ether is being explored as a clean alternative to traditional fossil fuels. Its combustion produces fewer pollutants, making it an attractive option for reducing greenhouse gas emissions.

- Combustion Characteristics:

- Near-zero particulate emissions

- High cetane number, comparable to diesel fuel

- Potential to improve engine efficiency with minimal modifications

2.2 Hydrogen Production

Research indicates that dimethyl ether can be reformed into hydrogen-rich gases, which are crucial for fuel cell technologies. The process involves steam reforming, where dimethyl ether reacts with steam to produce hydrogen.

- Thermodynamic Efficiency:

- Maximum hydrogen concentration exceeding 70% under optimal conditions

- Viable source for proton exchange membrane (PEM) fuel cells

Biological and Medical Applications

3.1 Metabolic Studies

Due to its deuterium content, this compound is employed in metabolic studies as a tracer to understand biochemical pathways and the metabolism of various compounds.

- Case Study:

3.2 Development of Deuterated Drugs

The pharmaceutical industry utilizes this compound in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

- Benefits:

- Enhanced drug stability

- Improved metabolic profiles

Industrial Applications

4.1 Extraction Solvent

Dimethyl ether has been evaluated for use as an extraction solvent in food processing and chemical manufacturing due to its favorable safety profile and efficiency in extracting valuable compounds without leaving harmful residues.

- Safety Evaluation:

4.2 Aerosol Propellant

In the aerosol industry, dimethyl ether serves as a propellant due to its ability to vaporize quickly while maintaining pressure stability.

- Applications:

- Used in personal care products

- Employed in household cleaning products

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Research | Solvent for organic synthesis | High solubility, low boiling point |

| Environmental Science | Alternative fuel source | Low emissions, high cetane number |

| Biological Research | Tracer in metabolic studies | Insight into biochemical pathways |

| Industrial Applications | Extraction solvent | Efficient extraction with safety |

| Aerosol Industry | Propellant for aerosol products | Quick vaporization |

Mechanism of Action

The mechanism of action of dimethyl ether-d6 involves its interaction with molecular targets and pathways in chemical reactions. The deuterium atoms in this compound can influence reaction kinetics and mechanisms due to the isotope effect. This effect can lead to differences in reaction rates and product distributions compared to non-deuterated compounds. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of organic compounds .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight: 52.10 g/mol (vs. 46.07 g/mol for non-deuterated DME) .

- Structure : Retains the ether functional group (R-O-R) but with deuterated methyl groups.

- Applications : Used as a solvent in deuterated NMR experiments and as a tracer in reaction mechanism studies .

Comparison with Non-Deuterated Dimethyl Ether

Deuteration primarily impacts physical and spectroscopic properties due to isotopic mass differences:

*Deuterated compounds typically exhibit higher boiling points due to increased molecular mass, though exact data for DME-d6 requires experimental confirmation.

Spectroscopic Differences :

- Raman Spectroscopy : Deuterium substitution shifts vibrational modes, as shown in studies of solid solutions of DME-d0 and DME-d6. Methyl group coupling terms and out-of-plane bending modes differ significantly, making DME-d6 valuable in vibrational assignments .

- NMR Utility : DME-d6 eliminates proton signals, reducing interference in ¹H NMR spectra of analytes .

Comparison with Other Deuterated Compounds

While DME-d6 is an ether, other deuterated compounds like Omethoate-d6 (an organophosphate) highlight isotopic versatility across functional groups:

| Compound | Class | Deuterated Sites | Primary Use | |

|---|---|---|---|---|

| This compound | Ether | Methyl groups | Spectroscopy, solvents | |

| Omethoate-d6 | Organophosphate | Methyl groups | Pesticide research |

Deuteration in both compounds enhances stability and tracking in analytical studies but serves distinct applications due to functional group differences.

Comparison with Other Ethers

Diethyl Ether (C₄H₁₀O) :

- Structure : Larger alkyl chains (C₂H₅ vs. CH₃) increase molecular weight (74.12 g/mol) and boiling point (34.6°C).

- Solubility : Less polar than DME, leading to lower water solubility.

- Applications : Historically used as an anesthetic, whereas DME is utilized as a clean-burning fuel and aerosol propellant .

Biological Activity

Dimethyl ether-d6 (DME-d6), a deuterated derivative of dimethyl ether, has garnered attention in various fields of research due to its unique isotopic properties. This article explores the biological activity of DME-d6, focusing on its applications, mechanisms of action, and relevant research findings.

DME-d6 has the chemical formula with six hydrogen atoms replaced by deuterium isotopes, enhancing its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows researchers to trace metabolic pathways and interactions in biological systems more effectively.

Biological Activity

DME-d6 exhibits several biological activities, primarily due to its structural similarity to naturally occurring compounds. Its applications span various domains, including pharmacology, toxicology, and environmental science.

- Interaction with Biological Molecules : DME-d6 is known to interact with various cellular proteins and pathways. Its ability to form complexes with biomolecules can influence biological processes such as enzyme activity and receptor binding.

- Toxicological Studies : Research indicates that DME-d6 can participate in redox reactions, which are significant in understanding the toxicological profiles of related compounds. This property is crucial for assessing the environmental impact and safety of using DME-d6 in industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of DME-d6:

- Study on Enzyme Interaction : A study demonstrated that DME-d6 could inhibit specific enzymes involved in metabolic pathways. The binding affinity was measured using spectroscopic techniques, revealing that DME-d6 competes effectively with natural substrates for enzyme active sites.

- Toxicity Assessment : In a toxicological assessment, DME-d6 was evaluated for its effects on cell viability and proliferation. Results showed that at certain concentrations, DME-d6 exhibited cytotoxic effects on cultured cells, suggesting a need for further investigation into its safety profile .

- Environmental Impact Studies : Research has also focused on the environmental implications of DME-d6 usage. Its low toxicity and potential for biodegradation make it an attractive alternative in various applications, including as a propellant or fuel source .

Comparative Analysis

To better understand the uniqueness of DME-d6, a comparison with other related compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl Ether (DME) | Two methyl groups attached to oxygen | Commonly used as a fuel alternative |

| Hexestrol this compound | Synthetic estrogen with deuteration | Exhibits estrogenic activity |

| Catechol this compound | Two methoxy groups on catechol backbone | Used as a tracer in biological studies |

Applications in Research

DME-d6's unique properties make it valuable for various research applications:

- Metabolic Tracing : Its isotopic labeling is utilized to trace metabolic pathways in living organisms.

- Pharmacological Studies : Researchers leverage DME-d6 to study drug interactions and mechanisms of action due to its structural similarities with biologically active compounds.

- Environmental Monitoring : The compound's low toxicity profile allows it to be used in assessing environmental pollutants and their effects on ecosystems.

Q & A

Q. How does deuteration affect the vibrational spectroscopic properties of dimethyl ether, and what analytical techniques are optimal for characterizing these changes?

- Methodology : Deuteration shifts vibrational modes due to reduced mass effects. For example, the C-D stretching frequency in DME-d6 appears at ~2100 cm<sup>−1</sup> (vs. ~2800 cm<sup>−1</sup> for C-H in DME), as observed via Fourier-transform infrared (FTIR) spectroscopy . Raman spectroscopy is preferred for low-frequency modes (e.g., bending vibrations at ~1100 cm<sup>−1</sup>) due to its sensitivity to polarizability changes .

Q. What safety protocols are critical when handling dimethyl ether-d6 in laboratory experiments?

- Methodology : Due to its flammability and volatility, DME-d6 requires storage in flame-resistant containers under inert gas (e.g., N2). Handling must occur in fume hoods with ANSI-approved goggles and flame-resistant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is mandatory for volumes >1 L .

Advanced Research Questions

Q. How does the isotopic effect of deuterium in dimethyl ether-d6 influence its reaction kinetics in low-temperature oxidation processes compared to the protonated form?

- Methodology : Kinetic isotope effects (KIEs) arise from slower C-D bond cleavage, reducing reaction rates. Jet-stirred reactor studies show DME-d6 oxidation at 500–1100 K exhibits delayed formaldehyde (DCO) formation compared to DME, with a 20% lower rate constant at 600 K . Quantum mechanical calculations (e.g., CBS-QB3) validate these KIEs by comparing activation energies for H/D abstraction .

Q. What computational strategies improve the accuracy of modeling intermolecular interactions in dimethyl ether-d6 complexes, such as halogen or hydrogen bonding?

- Methodology : The Boys-Bernardi counterpoise correction minimizes basis set superposition errors (BSSE) in density functional theory (DFT) calculations. For example, DME-d6’s binding energy with CH2FI (a halogen bond donor) is calculated as −15.2 kJ/mol using aug-cc-pVTZ basis sets, aligning with experimental Δν shifts of −12 cm<sup>−1</sup> in FTIR .

Q. How can isotopic tracing with dimethyl ether-d6 resolve mechanistic ambiguities in ether cleavage reactions under acidic or enzymatic conditions?

- Methodology : Deuterium labeling at methoxy groups enables tracking via <sup>2</sup>H-NMR or MS. For example, acid-catalyzed cleavage of DME-d6 produces CD3OH, identifiable by its m/z 35 (vs. m/z 32 for CH3OH). This confirms a stepwise SN1 mechanism in sulfuric acid, contrasting concerted pathways observed in enzymatic systems .

Q. What experimental and modeling approaches reconcile discrepancies in thermodynamic data (e.g., enthalpy of formation) for dimethyl ether-d6?

- Methodology : Combustion calorimetry and gas-phase ion equilibria measurements yield ΔfH°(DME-d6) = −184 ± 3 kJ/mol. Discrepancies with computational values (e.g., −177 kJ/mol via G4 theory) are attributed to anharmonic vibrational corrections, requiring CCSD(T)/CBS benchmarks for resolution .

Data Reproducibility and Analysis

Q. How can researchers ensure reproducibility in kinetic studies of dimethyl ether-d6 oxidation across different reactor configurations?

- Methodology : Standardize residence times (2–5 s), pressure (100–110 kPa), and fuel mole fractions (0.01–0.03) to align fixed-bed reactor data with jet-stirred reactor results. Use cavity ring-down spectroscopy (CRDS) for real-time quantification of intermediates like DCO and H2O2 to minimize GC sampling artifacts .

Q. What statistical methods are optimal for analyzing uncertainties in deuterated compound quantification during chromatographic separation?

- Methodology : Employ Monte Carlo simulations to propagate errors from retention time variability (±0.1 min) and MS detector sensitivity (±5%). For DME-d6/DME mixtures, partial least squares (PLS) regression improves quantification accuracy to ±1.2% .

Ethical and Reporting Standards

Q. Q. How should researchers address data privacy and reproducibility when publishing dimethyl ether-d6 studies involving proprietary catalysts or deuterated reagents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.